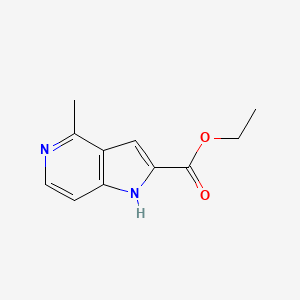
(Hexadecachlorophthalocyaninato)iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hexadecachlorophthalocyaninato)iron is a complex compound with the molecular formula C32Cl16FeN8 and a molecular weight of 1119.49 g/mol . This compound is a derivative of phthalocyanine, a macrocyclic compound that is widely studied for its unique chemical and physical properties. The presence of sixteen chlorine atoms in the structure makes it highly chlorinated, which can significantly influence its reactivity and applications.
Méthodes De Préparation
The synthesis of (Hexadecachlorophthalocyaninato)iron typically involves the reaction of iron salts with hexadecachlorophthalocyanine precursors under controlled conditions. One common method is the high-temperature reaction of iron chloride with hexadecachlorophthalocyanine in a suitable solvent . The reaction conditions, such as temperature, solvent, and reaction time, are critical to achieving high yields and purity of the final product.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the production process .
Analyse Des Réactions Chimiques
(Hexadecachlorophthalocyaninato)iron undergoes various chemical reactions, including:
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) species, while reduction can produce iron(II) complexes .
Applications De Recherche Scientifique
(Hexadecachlorophthalocyaninato)iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including C-H activation and functionalization. Its unique structure allows it to facilitate reactions that are challenging with other catalysts.
Industry: It is used in the production of dyes and pigments due to its intense color and stability.
Mécanisme D'action
The mechanism by which (Hexadecachlorophthalocyaninato)iron exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The iron center can undergo redox cycling, which is crucial for its catalytic activity . In biological systems, it can interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
(Hexadecachlorophthalocyaninato)iron can be compared with other phthalocyanine derivatives, such as:
Phthalocyanine: The parent compound, which lacks the chlorine atoms, has different reactivity and applications.
Tetradecachlorophthalocyaninato)iron: A similar compound with fourteen chlorine atoms, which may have slightly different chemical properties and uses.
Iron(II) phthalocyanine: A less chlorinated derivative that is used in different catalytic applications.
The high degree of chlorination in this compound makes it unique, providing it with distinct reactivity and stability compared to its less chlorinated counterparts .
Propriétés
Formule moléculaire |
C32Cl16FeN8 |
|---|---|
Poids moléculaire |
1119.5 g/mol |
Nom IUPAC |
5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;iron(2+) |
InChI |
InChI=1S/C32Cl16N8.Fe/c33-9-1-2(10(34)18(42)17(9)41)26-49-25(1)53-27-3-4(12(36)20(44)19(43)11(3)35)29(50-27)55-31-7-8(16(40)24(48)23(47)15(7)39)32(52-31)56-30-6-5(28(51-30)54-26)13(37)21(45)22(46)14(6)38;/q-2;+2 |
Clé InChI |
IVDXYCTXTIJKTO-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=C(C(=C8Cl)Cl)Cl)Cl)C(=N7)N=C2[N-]3)C(=C(C(=C6Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Isopropyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B12995645.png)
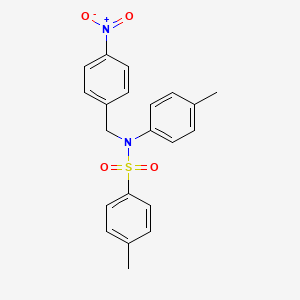
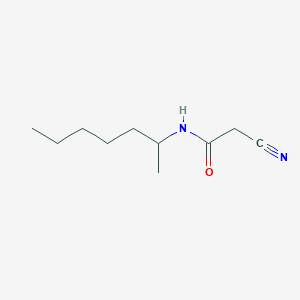

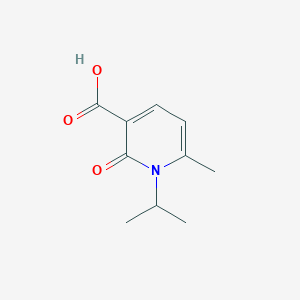

![3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12995684.png)
![8-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12995692.png)
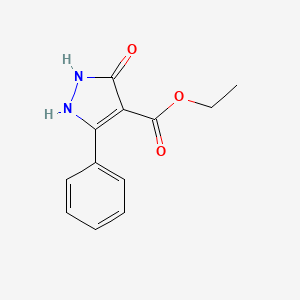
![tert-Butyl (3-oxo-2-azaspiro[4.5]decan-8-yl)carbamate](/img/structure/B12995704.png)
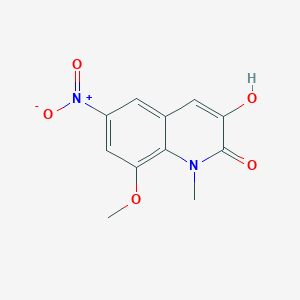
![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)
